molecular formula C17H9Cl2NO3 B1372405 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160256-73-4

2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372405
CAS No.: 1160256-73-4
M. Wt: 346.2 g/mol
InChI Key: BAEVGRIXBDGKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a benzodioxol group, a quinoline group, and a carbonyl chloride group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxol and quinoline rings, and the introduction of the carbonyl chloride group . The exact synthesis would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxol and quinoline rings, and the carbonyl chloride group . These groups would likely confer specific physical and chemical properties to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzodioxol, quinoline, and carbonyl chloride groups . The carbonyl chloride group, in particular, is highly reactive and could undergo various reactions, including nucleophilic acyl substitution.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzodioxol and quinoline rings could impact its solubility, while the carbonyl chloride group could affect its reactivity.

Scientific Research Applications

Catalytic Asymmetric Reactions

A study by Yoon, Ramesh, Kim, Ryu, and Ahn (2006) explored the synthesis of a chiral C2-symmetric NCN ligand and its use in catalytic asymmetric reactions. This research is significant as it presents potential applications in asymmetric synthesis using ligands structurally related to 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride. The study demonstrates the use of these ligands in aldol and silylcyanation reactions, highlighting their potential in organic synthesis and pharmaceutical research (Yoon et al., 2006).

Heterocyclic Building Blocks

In 2020, Funt, Krivolapova, Khoroshilova, Novikov, and Khlebnikov conducted a study on the preparation of new reactive heterocyclic building blocks. They synthesized 2H-Azirine-2-carbonyl azides, which were generated using compounds structurally similar to this compound. This research demonstrates the utility of such compounds in constructing complex heterocyclic structures, which have a broad range of applications in medicinal chemistry and drug design (Funt et al., 2020).

Antimicrobial Activity

Desai, Dodiya, and Shihory (2011) investigated the synthesis of novel quinazolinone–thiazolidine–quinoline compounds, highlighting the antimicrobial potential of compounds related to this compound. Their research underscores the significance of such compounds in developing new antimicrobial agents, which is crucial in the ongoing fight against drug-resistant bacteria and fungi (Desai et al., 2011).

Solid-State Emission Properties

Srivastava, Singh, and Mishra (2016) synthesized and characterized new compounds based on 1,8-naphthalimide, which are structurally related to this compound. Their study provides insights into the photophysical properties of these compounds, especially their solid-state emission characteristics. This research opens up new possibilities in the development of materials for optical applications and imaging technologies (Srivastava et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. The carbonyl chloride group, for example, is known to be highly reactive and could pose certain hazards .

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2 . The inhibition of these enzymes can lead to a reduction in the synthesis of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, this compound interacts with tubulin, a protein that is crucial for microtubule formation . By binding to tubulin, this compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the S phase and promotes apoptosis . This is achieved through its interaction with tubulin, which disrupts microtubule assembly and inhibits cell division. Furthermore, this compound has been observed to modulate cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . By inhibiting this pathway, the compound can reduce the expression of genes involved in inflammation and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of cyclooxygenase enzymes, thereby inhibiting their catalytic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to anti-inflammatory effects. Additionally, the interaction of this compound with tubulin involves binding to the colchicine-binding site, which disrupts microtubule polymerization . This disruption results in the inhibition of mitosis and induction of apoptosis in rapidly dividing cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade when exposed to prolonged light or heat . In in vitro studies, the long-term exposure of cells to this compound has shown sustained inhibition of cell proliferation and induction of apoptosis . The degradation products of this compound have not been extensively studied, and their potential effects on cellular function remain unclear.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit inflammation and reduce tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of more water-soluble metabolites that can be excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transport proteins such as P-glycoprotein, which can influence its cellular uptake and efflux . The distribution of this compound within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, post-translational modifications such as phosphorylation can influence the targeting of the compound to specific cellular compartments . These modifications can affect the compound’s stability and its ability to exert its biochemical effects.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2NO3/c18-12-3-1-2-10-11(17(19)21)7-13(20-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVGRIXBDGKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride
Reactant of Route 5
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride
Reactant of Route 6
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.